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molecular formula C3H7O6P B1201352 Dihydroxyacetone phosphate CAS No. 57-04-5

Dihydroxyacetone phosphate

Cat. No. B1201352
M. Wt: 170.06 g/mol
InChI Key: GNGACRATGGDKBX-UHFFFAOYSA-N
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Patent
US07229797B1

Procedure details

For removing dX1P the acetaldehyde was evaporated and the solution was diluted with water to reach 30 ml. It was mixed with 3 ml 2.65 M sodium formate solution (8 mmol), and sodium hydroxide solution was added until a pH of 7.4 was reached. 23 U formate dehydrogenase (FDH), 6 mg NADH, 16 U RAMA and 20 U glycerolphosphate dehydrogenase (GDH) were added.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])=O.[Na+].[OH-].[Na+].C([O-])=O.C1N=C(N)C2N=CN([C@@H]3[O:23][C@H:22]([CH2:24][O:25][P:26]([O:29]P(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)([OH:28])=[O:27])[C@@H:21]([OH:51])[C@H]3O)C=2N=1>>[CH2:21]([OH:51])[C:22]([CH2:24][O:25][P:26]([OH:29])([OH:28])=[O:27])=[O:23] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]
Name
Quantity
6 mg
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
For removing dX1P the acetaldehyde
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
the solution was diluted with water
ADDITION
Type
ADDITION
Details
was added until a pH of 7.4

Outcomes

Product
Name
Type
Smiles
C(C(=O)COP(=O)(O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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